4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine

High-Throughput Screening Phenotypic Drug Discovery Target Deconvolution

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-46-6; molecular formula C₁₈H₁₄N₂OS; MW 306.4 g/mol) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine heterocyclic class. The compound is characterized by a fused benzofuran–pyrimidine core with a distinctive 1-phenylethyl thioether substituent at the 4-position, which introduces a chiral center at the benzylic carbon.

Molecular Formula C18H14N2OS
Molecular Weight 306.38
CAS No. 851130-46-6
Cat. No. B2509344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine
CAS851130-46-6
Molecular FormulaC18H14N2OS
Molecular Weight306.38
Structural Identifiers
SMILESCC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43
InChIInChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3
InChIKeyLVKRSSPWIUIXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-46-6): Core Chemical Identity and Scaffold Context for Procurement Decisions


4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine (CAS 851130-46-6; molecular formula C₁₈H₁₄N₂OS; MW 306.4 g/mol) is a synthetic small molecule belonging to the benzofuro[3,2-d]pyrimidine heterocyclic class . The compound is characterized by a fused benzofuran–pyrimidine core with a distinctive 1-phenylethyl thioether substituent at the 4-position, which introduces a chiral center at the benzylic carbon. This scaffold is recognized in medicinal chemistry for its purine-like architecture and has been interrogated across multiple high-throughput screening (HTS) campaigns encompassing antiviral, antibacterial, and GPCR targets . Unlike many in-class compounds that are confined to single-target development programs, this compound has accumulated public screening data across five distinct biological assays, providing a broader experimental footprint that may facilitate early-stage target deconvolution and repurposing efforts.

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine: Why Generic Replacement with Other Benzofuro[3,2-d]pyrimidines Carries Scientific Risk


Benzofuro[3,2-d]pyrimidine derivatives are not interchangeable reagents despite sharing the same core scaffold. Subtle variations in the 4-position substituent profoundly alter both the target engagement profile and the physicochemical properties of these molecules [1]. The 1-phenylethyl thioether group in 4-((1-phenylethyl)thio)benzofuro[3,2-d]pyrimidine introduces a chiral center and significantly greater steric bulk compared to the achiral benzylthio analog (CAS 62208-74-6). This structural divergence is expected to yield distinct selectivity fingerprints across biological targets, as evidenced by the broader HTS participation of the phenylethyl derivative relative to the benzylthio analog, which lacks comparable public screening data . Simple substitution of one 4-thio-benzofuro[3,2-d]pyrimidine for another without accounting for these structural and experimental differences can compromise assay reproducibility, lead to misinterpretation of structure–activity relationships (SAR), and invalidate cross-study comparisons.

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine: Comparator-Driven Quantitative Differentiation Evidence for Scientific Procurement


HTS Screening Breadth: 5-Panel Multi-Target Profiling vs. Narrowly Profiled In-Class Analogs

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine has been tested in five discrete high-throughput screening assays targeting HCMV UL50, KSHV ORF73, the GIV–Gαi protein–protein interaction, LtaS (Staphylococcus aureus), and GPR151 receptor activation . In contrast, the closely related 4-(benzylthio)benzofuro[3,2-d]pyrimidine (CAS 62208-74-6) does not appear in any public HTS assay deposition . This 5:0 differential in publicly accessible screening participation provides the target compound with a substantially larger experimental data footprint, reducing the burden of de novo pilot screening for groups exploring polypharmacology or phenotypic hit expansion.

High-Throughput Screening Phenotypic Drug Discovery Target Deconvolution

Chirality as a Selectivity Determinant: Stereochemical Differentiation from Achiral 4-Thio Analogs

The 1-phenylethyl substituent at the 4-position of the target compound contains a stereogenic benzylic carbon atom, yielding a racemic mixture (or potentially enantioenriched forms) . The comparator 4-(benzylthio)benzofuro[3,2-d]pyrimidine lacks this chiral center . In chiral biological environments, stereochemistry can dictate differential binding affinities, off-target liabilities, and metabolic stability; chiral 4-thioethers may engage asymmetric pockets inaccessible to planar achiral analogs, offering a route to selective target modulation that is structurally precluded in the benzylthio comparator.

Chiral Drug Design Stereoselective Binding Structure–Activity Relationship

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Advantage over Benzylthio Analog

The target compound possesses a molecular weight of 306.4 g/mol (C₁₈H₁₄N₂OS) , representing a +14 Da increase over the 292.4 g/mol (C₁₇H₁₂N₂OS) of the achiral benzylthio comparator . This increment reflects the replacement of a methylene (–CH₂–) linker with a methyl-substituted methine (–CH(CH₃)–) group, resulting in higher intrinsic lipophilicity and steric bulk. In the benzofuro[3,2-d]pyrimidine series, such lipophilicity adjustments can significantly modulate membrane permeability, plasma protein binding, and metabolic vulnerability, serving as a tunable parameter during lead optimization that is not available with the lower-MW benzylthio variant.

Lipophilicity Molecular Weight Optimization ADME Properties

Synthetic Accessibility via Copper(I)-Mediated Cascade Chemistry: Enabling Efficient Library Production

Benzofuro[3,2-d]pyrimidine derivatives bearing diverse 4-thio substituents, including the target compound, can be prepared through copper(I)-mediated cascade reactions of 3-chlorochromenones with amidines and thiol nucleophiles [1]. This modular strategy contrasts with the traditional multi-step linear syntheses (e.g., aza-Wittig/cyclocondensation sequences) historically used for 4-amino benzofuro[3,2-d]pyrimidines [2]. The cascade approach is operationally simpler, uses commercially available building blocks, and permits late-stage diversification of the 4-thio substituent—advantages that directly translate to reduced synthesis cost and faster library expansion for groups requiring multiple analogs.

Diversity-Oriented Synthesis Copper(I)-Mediated Cascade Reactions Medicinal Chemistry Library Design

Materials Science Applicability: OLED Host Material Patent Coverage

The benzofuro[3,2-d]pyrimidine scaffold, including 4-thio substituted variants such as the target compound, falls within the structural claims of patents directed toward phosphorescent host materials for organic light-emitting diodes (OLEDs) [1]. This materials science dimension is absent for many benzofuro[3,2-d]pyrimidines that are exclusively pursued in a medicinal chemistry context (e.g., XL413 as a Cdc7 kinase inhibitor with IC₅₀ = 3.4 nM [2]). The dual applicability—biological screening and optoelectronic materials—provides a unique procurement rationale for laboratories operating at the interface of chemical biology and materials chemistry.

Organic Light-Emitting Diodes Host Materials Optoelectronics

4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine: Evidence-Backed Application Scenarios for Research and Industry Use


Phenotypic Screening and Hit Triage with Pre-Existing Multi-Target Annotations

Investigators conducting cell-based phenotypic screens can leverage the compound's existing HTS data across HCMV, KSHV, GIV–Gαi, LtaS, and GPR151 assays to accelerate hit deconvolution. The availability of retest data in five distinct biological contexts reduces the need for broad primary counter-screening and enables faster prioritization of mechanistic follow-up studies .

Medicinal Chemistry Lead Optimization Requiring Tunable Lipophilicity and Chirality

The +14 Da molecular weight increment and chiral 1-phenylethyl substituent relative to the achiral benzylthio analog offer medicinal chemists a distinct set of physicochemical and stereochemical handles for modulating target selectivity and ADME properties. This compound is suitable for SAR campaigns where incremental lipophilicity tuning and stereospecific interactions are hypothesized to improve potency or reduce off-target activity .

Efficient Analog Library Synthesis via Modular Copper(I)-Mediated Cascade Chemistry

Research groups focused on diversity-oriented synthesis can utilize the copper(I)-mediated cascade route to generate the target compound and its analogs in a single operation from 3-chlorochromenones, amidines, and thiols. This approach bypasses the multi-step sequences required for traditional 4-amino benzofuro[3,2-d]pyrimidines, substantially lowering the barrier to analog procurement for high-throughput medicinal chemistry [1].

OLED Host Material Development and Optoelectronic Research

Given that the benzofuro[3,2-d]pyrimidine scaffold is explicitly claimed in phosphorescent host material patents, the compound may serve as a building block or lead structure for optoelectronic materials research. Laboratories working at the chemistry–materials interface can evaluate this compound for OLED applications in parallel with biological screening, maximizing the utility of a single procurement [2].

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